N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide
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Overview
Description
N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide is an organic compound belonging to the class of benzamides It features a benzamide group attached to a nonane chain with two hydroxyl groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N,N-dialkyl benzamides: Used in various synthetic applications and known for their stability and reactivity.
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide is unique due to its specific structure, which includes a nonane chain with two hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920277-53-8 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]benzamide |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15?/m0/s1 |
InChI Key |
WPMXQNFWJCIHFL-MLCCFXAWSA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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